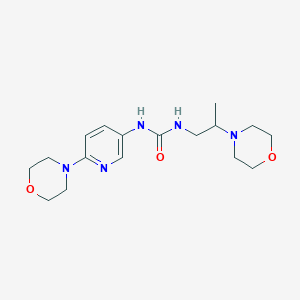
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of naphthyridines, which are heterocyclic compounds that contain a pyridine ring fused to a naphthalene ring.
科学的研究の応用
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, this compound has also been studied for its antimicrobial and antifungal properties. In the field of materials science, 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone has been investigated as a potential building block for the synthesis of novel organic materials with interesting optical and electronic properties.
作用機序
The mechanism of action of 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or proteins involved in disease processes. For example, in cancer cells, this compound has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. In Alzheimer's disease, this compound has been shown to inhibit the activity of an enzyme called acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone have been studied in various cell and animal models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in the brain. In addition, this compound has also been shown to have antimicrobial and antifungal effects.
実験室実験の利点と制限
The advantages of using 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone in lab experiments include its relatively simple synthesis method, its potential for multiple applications in various scientific fields, and its ability to selectively target certain enzymes or proteins involved in disease processes. However, some limitations of using this compound include its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential as a building block for the synthesis of novel organic materials with interesting properties. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved yields and purity.
合成法
The synthesis of 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone involves the reaction of 6-methyl-3-pyridinemethanol with 2-cyanopyridine in the presence of a base catalyst. The reaction proceeds through a cyclization process to form the naphthyridine ring system. The resulting compound can be further purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
特性
IUPAC Name |
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11-6-7-12(10-17-11)15(19)18-9-3-4-13-14(18)5-2-8-16-13/h2,5-8,10H,3-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCVOEDKSATHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one](/img/structure/B7571529.png)
![3-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-4-ethylbenzoic acid](/img/structure/B7571537.png)


![2-Methoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571564.png)
![1-[1-(3-Phenylpropyl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B7571575.png)
![4-[[3-(cyclopropylcarbamoyl)phenyl]sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7571580.png)


![5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571594.png)

![3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571607.png)

![4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine](/img/structure/B7571618.png)